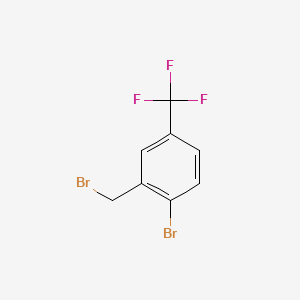

2-Bromo-5-(trifluoromethyl)benzyl bromide

Description

Contextualization within Halogenated Aromatic Compounds Research

Halogenated aromatic compounds are organic molecules that contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to an aromatic ring. These compounds are a cornerstone of the agricultural, dye, chemical, and pharmaceutical industries due to their chemical stability and diverse applications. nih.govchromatographyonline.com Their widespread use, however, has also raised environmental concerns because their stability makes them persistent in the environment. nih.govnih.gov

Research in this field is extensive, focusing on both the synthesis of novel halogenated aromatics with desirable properties and the development of methods for their degradation. nih.govscience.gov 2-Bromo-5-(trifluoromethyl)benzyl bromide is a prime example of a highly functionalized halogenated aromatic. It serves as a specialized reagent where the halogen atoms are not merely static components but are crucial for subsequent chemical transformations. The presence of both bromine and fluorine atoms on the aromatic ring places it within a class of compounds that are instrumental in creating new materials and potential pharmaceutical agents. nih.gov

Significance of Benzyl (B1604629) Halides as Synthetic Precursors in Organic Chemistry

Benzyl halides, such as benzyl chloride and benzyl bromide, are a class of compounds that are exceptionally valuable as precursors in organic synthesis. wisdomlib.org Their utility stems from the reactivity of the halogen atom attached to the benzylic carbon. This carbon is adjacent to a benzene (B151609) ring, which stabilizes the transition states of both Sₙ1 and Sₙ2 nucleophilic substitution reactions, making benzyl halides good substrates for a wide range of transformations. youtube.com

These compounds are essential reagents for introducing the benzyl group into other molecules, a process known as benzylation. They are frequently used in cross-coupling reactions and are common reagents in the synthesis of pharmaceuticals and coumarin (B35378) derivatives. wisdomlib.org The benzyl bromide moiety in 2-Bromo-5-(trifluoromethyl)benzyl bromide makes the compound a potent electrophile, readily reacting with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. This reactivity is fundamental to its role as a building block in the synthesis of more complex molecular structures. The generation of benzyl radicals from benzyl halides using visible light is also an important strategy in modern organic synthesis for creating complex molecules. nih.gov

Strategic Importance of Trifluoromethylphenyl Moieties in Advanced Chemical Synthesis

The trifluoromethyl (CF₃) group is a key functional group in medicinal chemistry and drug design. acs.orgmdpi.com Its incorporation into a molecule can significantly alter its physicochemical properties in beneficial ways. The CF₃ group is highly electron-withdrawing and increases the lipophilicity (the ability to dissolve in fats and lipids) of a compound, which can improve its absorption and distribution in the body. mdpi.comnih.govbeilstein-journals.org

Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group metabolically stable. nih.gov This means it is resistant to being broken down by enzymes in the body, which can increase the half-life of a drug. The trifluoromethyl group can also enhance the binding affinity of a molecule to its biological target. nih.gov In 2-Bromo-5-(trifluoromethyl)benzyl bromide, the trifluoromethylphenyl moiety provides a scaffold that is pre-engineered with these desirable properties, making it a strategically important precursor for the development of new therapeutic agents and advanced materials. mdpi.comontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(bromomethyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2F3/c9-4-5-3-6(8(11,12)13)1-2-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJHPBWTPBYLFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886496-63-5, 875664-32-7 | |

| Record name | 2-Bromo-5-(trifluoromethyl)benzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 875664-32-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 5 Trifluoromethyl Benzyl Bromide

Established Synthetic Routes to 2-Bromo-5-(trifluoromethyl)benzyl bromide

Traditional methods for synthesizing 2-Bromo-5-(trifluoromethyl)benzyl bromide rely on well-documented reactions, focusing on selectivity and functional group tolerance.

The most direct route to 2-Bromo-5-(trifluoromethyl)benzyl bromide involves the selective bromination of the methyl group of 2-bromo-5-(trifluoromethyl)toluene. This transformation is a free-radical halogenation, where the benzylic position is preferentially targeted due to the resonance stabilization of the resulting benzylic radical.

The Wohl-Ziegler reaction is a classic example of this strategy, typically employing N-Bromosuccinimide (NBS) as the brominating agent. researchgate.net The reaction is initiated by a radical initiator, such as benzoyl peroxide or 2,2'-Azobis(2-methylpropionitrile) (AIBN), or by photochemical activation with UV or visible light. researchgate.netscientificupdate.com The key challenge in this method is controlling the reaction to favor the formation of the monobrominated product over the dibrominated byproduct, 2-bromo-5-(trifluoromethyl)benzal bromide. scientificupdate.com Careful control of stoichiometry, with only a slight excess of NBS, is crucial for achieving high selectivity. researchgate.net The electron-withdrawing nature of both the bromo and trifluoromethyl substituents on the aromatic ring deactivates it towards electrophilic aromatic substitution, which helps prevent competing bromination of the ring itself.

Table 1: Comparison of Initiators for Benzylic Bromination

| Initiator Type | Examples | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Thermal Initiators | AIBN, Benzoyl Peroxide | Heat (reflux) | Well-established, predictable kinetics | Can be explosive, requires higher temperatures |

| Photochemical Initiation | UV light, Visible Light | Light irradiation | Milder conditions, high selectivity, avoids chemical initiators acs.org | Can be difficult to scale in batch reactors |

An alternative to direct benzylic bromination involves multi-step syntheses where the substituted aromatic ring is constructed sequentially. These routes offer flexibility but are generally longer. One conceptual approach involves starting with a trifluoromethyl-substituted aromatic compound and introducing the bromine atom at the desired position via electrophilic aromatic bromination, followed by the final benzylic bromination step.

Novel and Emerging Synthetic Approaches for 2-Bromo-5-(trifluoromethyl)benzyl bromide

Recent advancements in synthetic chemistry have led to the development of more efficient, safer, and environmentally friendly methods applicable to the synthesis of 2-Bromo-5-(trifluoromethyl)benzyl bromide.

Modern synthetic methods increasingly employ catalysts to improve reaction efficiency and selectivity. Photocatalysis, using visible light, has emerged as a powerful tool for initiating radical reactions under mild conditions. acs.org For benzylic brominations, photocatalysts can generate the necessary bromine radicals without the need for high temperatures or potentially hazardous chemical initiators. acs.org

Additionally, Lewis acid catalysis has been explored to enhance selectivity in certain brominations. For example, the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of catalytic ZrCl₄ has been shown to prevent competing bromination of the aromatic ring, a potential side reaction with some substrates. scientificupdate.com

The principles of green chemistry are increasingly being applied to traditional synthetic reactions to improve safety and reduce environmental impact. For benzylic brominations, this has led to several key improvements.

A significant advancement is the replacement of hazardous chlorinated solvents, such as carbon tetrachloride (CCl₄), with more benign alternatives. digitellinc.com Acetonitrile has been demonstrated to be an effective solvent for light-induced benzylic brominations, avoiding the toxicity and ozone-depleting properties of CCl₄. researchgate.netorganic-chemistry.org

Table 2: Green Chemistry Approaches to Benzylic Bromination

| Green Principle | Traditional Method | Green Alternative | Benefit |

|---|---|---|---|

| Safer Solvents | Carbon Tetrachloride (CCl₄), Chloroform | Acetonitrile, (Trifluoromethyl)benzene organic-chemistry.orgresearchgate.net | Reduced toxicity, lower environmental impact |

| Safer Reagents | Molecular Bromine (Br₂) | In situ generation (e.g., NaBrO₃/HBr) rsc.org | Avoids handling of highly toxic and volatile Br₂ |

| Energy Efficiency | Thermal initiation (high heat) | Photochemical initiation (visible light LEDs) rsc.org | Lower energy consumption, milder conditions |

| Waste Reduction | High solvent volumes due to low reagent solubility | Solvent-free or concentrated conditions in flow reactors rsc.org | Improved Process Mass Intensity (PMI) |

The application of continuous flow chemistry represents a significant technological advance for performing benzylic brominations, particularly those initiated by light. digitellinc.com Batch photochemical reactors are notoriously difficult to scale up due to the limited penetration of light through the reaction mixture. digitellinc.com Flow reactors, which utilize narrow tubing or microchannels, ensure uniform irradiation of the entire reaction volume, leading to consistent product quality and higher efficiency. organic-chemistry.orgrsc.org

This technology offers precise control over reaction parameters such as residence time, temperature, and reagent mixing. organic-chemistry.org The improved safety profile is another key advantage, as the small reactor volume minimizes the risk associated with highly reactive intermediates or exothermic reactions. acs.org For industrial production, flow chemistry enables scalable synthesis by extending the operation time or by using multiple reactors in parallel (numbering-up), allowing for throughputs of kilograms per day. digitellinc.comacs.org The combination of in situ bromine generation and photochemical activation within a continuous flow system is a state-of-the-art approach for the safe, efficient, and scalable production of benzyl (B1604629) bromides. rsc.orgrsc.org

Advanced Purification and Analytical Characterization Methodologies in Research

Chromatographic Separation Techniques for High-Purity Research Samples

Chromatographic methods are indispensable for the purification of 2-Bromo-5-(trifluoromethyl)benzyl bromide, effectively separating it from reaction byproducts and unreacted reagents. Column chromatography, particularly flash chromatography, is a widely adopted technique for this purpose on a laboratory scale.

Column Chromatography: The purification is typically achieved using silica (B1680970) gel as the stationary phase. The choice of the mobile phase (eluent) is critical for achieving optimal separation. A common eluent system consists of a mixture of a non-polar solvent, such as hexane (B92381), and a moderately polar solvent, like ethyl acetate (B1210297). The polarity of the solvent mixture is fine-tuned to control the elution rate of the compound. For 2-Bromo-5-(trifluoromethyl)benzyl bromide, a solvent system with a low concentration of ethyl acetate in hexane is generally effective. Researchers have reported successful purification using hexane/ethyl acetate gradients, for example, starting from a ratio of 8:2 and adjusting to 7:3.

Thin-Layer Chromatography (TLC): TLC is an essential analytical tool used to monitor the progress of the synthesis and to determine the appropriate solvent system for column chromatography. For 2-Bromo-5-(trifluoromethyl)benzyl bromide, a representative Retention Factor (Rf) value is approximately 0.4 when using a 4:1 hexane/ethyl acetate mixture as the mobile phase on a silica gel plate.

Below is a summary of typical chromatographic conditions used for the purification of this compound.

| Technique | Stationary Phase | Mobile Phase (Eluent) | Observation/Parameter |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (e.g., 8:2 to 7:3 gradient) | Isolation of high-purity product |

| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate (4:1 v/v) | Rf value of ~0.4 |

Spectroscopic Methods for Rigorous Structural Elucidation Studies

A combination of spectroscopic techniques is employed to confirm the chemical structure and purity of 2-Bromo-5-(trifluoromethyl)benzyl bromide. These methods provide detailed information about the compound's molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for structural elucidation.

¹H NMR: Proton NMR provides information on the hydrogen atoms in the molecule. The benzylic methylene (B1212753) protons (-CH₂Br) typically appear as a singlet in the chemical shift range of δ 4.5–5.0 ppm. The aromatic protons show signals in the downfield region, generally between δ 7.2–8.0 ppm, with their specific splitting patterns determined by their positions on the benzene (B151609) ring.

¹³C NMR: Carbon NMR is used to identify all the carbon atoms in the molecule, including the quaternary carbons.

¹⁹F NMR: Fluorine-19 NMR is particularly useful for fluorine-containing compounds. For 2-Bromo-5-(trifluoromethyl)benzyl bromide, a distinct singlet is observed around δ -60 ppm, which is characteristic of the trifluoromethyl (-CF₃) group.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement. For 2-Bromo-5-(trifluoromethyl)benzyl bromide, the exact mass of the protonated molecule ([M+H]⁺) is calculated as 271.9559. A key feature in the mass spectrum is the isotopic pattern resulting from the presence of a bromine atom; the two major isotopes, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance, leading to a characteristic M and M+2 isotopic peak pattern with an approximate 1:1 intensity ratio.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrations of chemical bonds. The spectrum of 2-Bromo-5-(trifluoromethyl)benzyl bromide exhibits characteristic absorption bands. Strong C-F stretching vibrations are typically observed in the range of 1100–1200 cm⁻¹. The C-Br stretching vibration appears at a lower frequency, around 560 cm⁻¹.

A summary of the key spectroscopic data for the structural characterization of 2-Bromo-5-(trifluoromethyl)benzyl bromide is presented in the table below.

| Spectroscopic Technique | Feature | Characteristic Value/Range |

| ¹H NMR | Benzylic Protons (-CH₂Br) | δ 4.5–5.0 ppm (singlet) |

| Aromatic Protons | δ 7.2–8.0 ppm | |

| ¹⁹F NMR | Trifluoromethyl Group (-CF₃) | ~ δ -60 ppm (singlet) |

| Mass Spectrometry (HRMS) | Exact Mass [M+H]⁺ | 271.9559 (C₈H₆BrF₃⁺) |

| Isotopic Pattern | Characteristic 1:1 ratio for ⁷⁹Br/⁸¹Br isotopes | |

| Infrared (IR) Spectroscopy | C-F Stretch | 1100–1200 cm⁻¹ |

| C-Br Stretch | ~ 560 cm⁻¹ |

Reactivity Profiles and Mechanistic Investigations of 2 Bromo 5 Trifluoromethyl Benzyl Bromide

Radical Reactions and Transformations

The benzylic C-H bonds and the C-Br bond in 2-bromo-5-(trifluoromethyl)benzyl bromide can also participate in radical reactions. The stability of the resulting benzylic radical is a key factor in these transformations.

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radicals under mild conditions. nih.govewha.ac.kr In this process, a photocatalyst, upon absorption of light, can engage in single-electron transfer (SET) with a suitable substrate to generate a radical intermediate. Benzyl (B1604629) halides are known precursors for the generation of benzyl radicals through photoredox catalysis. chemistryviews.orgnih.gov

For 2-bromo-5-(trifluoromethyl)benzyl bromide, the C-Br bond can be cleaved homolytically upon reduction by an excited-state photocatalyst to generate a 2-bromo-5-(trifluoromethyl)benzyl radical. This radical can then participate in various coupling reactions, such as C-C or C-heteroatom bond formation. The electron-withdrawing substituents on the aromatic ring can influence the reduction potential of the benzyl bromide, which is a critical parameter in designing a successful photoredox catalytic cycle. While specific studies on the photoredox-catalyzed reactions of 2-bromo-5-(trifluoromethyl)benzyl bromide are not extensively detailed, the general principles suggest its viability as a precursor for the corresponding benzyl radical. nju.edu.cn

Atom Transfer Radical Addition (ATRA) is a powerful method for the formation of a new C-C and a C-X (where X is a halogen) bond across a double bond. nih.govsemanticscholar.org In the context of 2-bromo-5-(trifluoromethyl)benzyl bromide, this compound could potentially act as the halogen atom transfer agent.

More commonly, related fluorinated benzyl bromides are synthesized via photoinduced ATRA processes. nih.gov In a typical mechanism, a radical is generated from a suitable initiator, which then adds to an alkene. The resulting radical intermediate can then abstract a bromine atom from a source like 2-bromo-5-(trifluoromethyl)benzyl bromide to furnish the final product and propagate the radical chain. The stability of the benzylic radical that would be formed from 2-bromo-5-(trifluoromethyl)benzyl bromide after bromine abstraction makes it a plausible participant in such radical chain reactions. masterorganicchemistry.com

The general scheme for an ATRA reaction involving an alkene and a bromoalkane is depicted below:

| Reactant 1 | Reactant 2 | Catalyst/Initiator | Product |

| Alkene (e.g., Styrene) | Bromoalkane | Photocatalyst/Radical Initiator | Adduct with new C-C and C-Br bonds |

Organometallic Reactions Utilizing 2-Bromo-5-(trifluoromethyl)benzyl bromide

The dual halogenation of 2-Bromo-5-(trifluoromethyl)benzyl bromide, featuring both a highly reactive benzylic bromide and a more stable aryl bromide, makes it a versatile substrate for a range of organometallic reactions. The significant difference in reactivity between the C(sp³)-Br bond at the benzylic position and the C(sp²)-Br bond on the aromatic ring allows for selective transformations, providing pathways to complex molecular architectures.

Cross-Coupling Reaction Methodologies (e.g., Suzuki, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, and substrates like 2-bromo-5-(trifluoromethyl)benzyl bromide offer two distinct reaction sites. The benzylic bromide is highly susceptible to oxidative addition by Pd(0) catalysts, a key step in many cross-coupling cycles. This reactivity is generally higher than that of the aryl bromide, allowing for selective coupling at the benzylic position under controlled conditions.

Suzuki-Miyaura Coupling: This reaction typically pairs an organoboron reagent with an organic halide. Benzyl halides are effective electrophiles in Suzuki-Miyaura couplings for the formation of diarylmethanes. nih.govnih.gov For 2-bromo-5-(trifluoromethyl)benzyl bromide, the reaction with an arylboronic acid would be expected to occur preferentially at the benzylic position. The electron-withdrawing trifluoromethyl group can influence the reaction rate. lookchem.com A typical catalyst system involves a palladium source, such as Pd(OAc)₂ or PdCl₂(dppf), and a base like Cs₂CO₃ or K₂CO₃. nih.gov

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. researchgate.net While it is most common for C(sp²)-X bonds, modifications can enable coupling at C(sp³)-X bonds. However, the primary application for a substrate like 2-bromo-5-(trifluoromethyl)benzyl bromide would involve the aryl bromide at the C2 position. researchgate.netnih.gov The reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. nih.govucsb.edu Selective coupling at the C2-Br position would likely require prior modification or reaction of the more labile benzylic bromide.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by nickel or palladium. organic-chemistry.org This method is known for its high functional group tolerance and its effectiveness in coupling C(sp³)-hybridized centers. organic-chemistry.org Consequently, 2-bromo-5-(trifluoromethyl)benzyl bromide could react with organozinc reagents at the benzylic position to form new carbon-carbon bonds. nih.gov The reaction at the aryl bromide is also feasible, but the higher reactivity of the benzylic position would likely dominate. organic-chemistry.org

| Coupling Reaction | Typical Coupling Partner | Primary Reactive Site on Substrate | Common Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acids/Esters | Benzylic Bromide | Pd(0/II) catalyst (e.g., PdCl₂(dppf)), Base (e.g., Cs₂CO₃) |

| Sonogashira | Terminal Alkynes | Aryl Bromide | Pd(0/II) catalyst, Cu(I) salt (e.g., CuI), Amine Base |

| Negishi | Organozinc Reagents | Benzylic Bromide | Pd(0/II) or Ni(0/II) catalyst (e.g., Pd(PPh₃)₄) |

Formation and Reactivity of Grignard Reagents and Organolithium Species

The preparation of organometallic reagents from 2-bromo-5-(trifluoromethyl)benzyl bromide is dictated by the differential reactivity of the two bromine substituents.

Grignard Reagents: The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal. sigmaaldrich.com The benzylic bromide is significantly more reactive than the aryl bromide, meaning that the reaction with magnesium in an ether solvent (like diethyl ether or THF) would selectively form the organomagnesium species at the benzylic position. libretexts.org

However, the high reactivity of benzylmagnesium halides can lead to side reactions, most notably Würtz-type homocoupling, to produce 1,2-bis(2-bromo-5-(trifluoromethyl)phenyl)ethane. Careful control of reaction conditions, such as temperature and rate of addition, is necessary to maximize the yield of the desired Grignard reagent. libretexts.org Formation of the Grignard reagent at the C2-aryl bromide position without affecting the benzylic bromide is generally not feasible via direct reaction with magnesium.

Organolithium Species: Direct formation of an organolithium reagent via reaction with lithium metal is possible but less common for this type of bifunctional halide compared to lithium-halogen exchange. The high reactivity of organolithium reagents means they can potentially react with the trifluoromethyl group, although this is less common than reactions with other functional groups.

Exploring Lithium-Halogen Exchange Processes

Lithium-halogen exchange is an equilibrium process that is particularly effective for converting aryl and vinyl halides into their corresponding organolithium compounds. princeton.edu The reaction is typically performed at very low temperatures (e.g., -78 °C or lower) using an alkyllithium reagent such as n-butyllithium or t-butyllithium. harvard.edusciencemadness.org

For 2-bromo-5-(trifluoromethyl)benzyl bromide, the aryl C(sp²)-Br bond is the preferred site for lithium-halogen exchange. The general reactivity trend for this exchange is I > Br > Cl. princeton.edu At low temperatures, the rate of lithium-halogen exchange at the aromatic C2 position is extremely fast, while the competing nucleophilic attack of the alkyllithium reagent at the benzylic C(sp³)-Br bond is slower. harvard.edu This kinetic difference allows for the selective formation of 2-(lithiomethyl)-1-bromo-4-(trifluoromethyl)benzene.

This selectivity provides a powerful synthetic tool, as the resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of substituents at the C2 position, leaving the benzylic bromide intact for subsequent transformations.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring of Derived Compounds

Electrophilic aromatic substitution (EAS) on compounds derived from 2-bromo-5-(trifluoromethyl)benzyl bromide is governed by the directing effects of the substituents on the aromatic ring. lumenlearning.com Assuming the benzylic bromide has been replaced by a group 'R' (forming a 1-(R-methyl)-2-bromo-5-(trifluoromethyl)benzene derivative), the regiochemical outcome of an EAS reaction (such as nitration, halogenation, or Friedel-Crafts reaction) will be determined by the cumulative influence of the three substituents.

The directing effects are as follows:

-CH₂R group (at C1): This alkyl-type group is activating and ortho-, para-directing.

Bromo group (at C2): This halogen is deactivating but ortho-, para-directing due to resonance donation from its lone pairs.

-CF₃ group (at C5): The trifluoromethyl group is strongly deactivating and a meta-director due to its powerful inductive electron-withdrawing effect.

The available positions for substitution are C3, C4, and C6. The directing influences on these positions are:

Position C3: Ortho to the bromo group and ortho to the -CH₂R group. It is meta to the -CF₃ group.

Position C4: Para to the -CH₂R group, meta to the bromo group, and ortho to the -CF₃ group.

Position C6: Para to the bromo group, meta to the -CH₂R group, and ortho to the -CF₃ group.

Given that the -CF₃ group strongly deactivates its ortho positions (C4 and C6), substitution is most likely to be directed to the C3 position. This position is activated by being ortho to the -CH₂R group and directed by the ortho-directing bromo group, while also being in the favored meta position relative to the deactivating -CF₃ group. Therefore, electrophilic attack is predicted to occur predominantly at the C3 position.

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -CH₂R | C1 | Activating (Inductive) | Ortho, Para (to C2, C6, C4) |

| -Br | C2 | Deactivating (Inductive), Donating (Resonance) | Ortho, Para (to C1, C3, C6) |

| -CF₃ | C5 | Strongly Deactivating (Inductive) | Meta (to C1, C3) |

Computational Chemistry Studies on Reaction Mechanisms and Electronic Structure

While specific computational studies on 2-bromo-5-(trifluoromethyl)benzyl bromide are not widely published, the principles of computational chemistry, particularly Density Functional Theory (DFT), are routinely applied to understand the reactivity of similar halogenated and trifluoromethylated aromatic compounds. mdpi.com

Density Functional Theory (DFT) Calculations for Transition State Analysis

DFT is a powerful tool for investigating reaction mechanisms by calculating the electronic structure and energies of reactants, intermediates, products, and, crucially, transition states. mdpi.com Methods like B3LYP with basis sets such as 6-311+G(d,p) are commonly used for such analyses. mdpi.com

For the reactions involving 2-bromo-5-(trifluoromethyl)benzyl bromide, DFT could provide key insights:

Cross-Coupling Reactions: Transition state analysis can elucidate the energetics of the oxidative addition step for both the benzylic and aryl C-Br bonds to a Pd(0) center. These calculations would quantify the lower activation energy for the reaction at the benzylic position, confirming its higher reactivity.

Grignard Reagent Formation: DFT can model the interaction of the C-Br bonds with a magnesium surface to understand the mechanism of insertion and predict the thermodynamic stability of the resulting organometallic species.

Lithium-Halogen Exchange: Computational analysis can map the potential energy surface for the reaction of n-BuLi with the substrate. This would help analyze the transition state for the Sɴ2 attack at the benzylic position versus the four-centered transition state typically proposed for lithium-halogen exchange at the aryl position. princeton.edu Such studies can predict the kinetic favorability of the exchange reaction at low temperatures.

Electrophilic Aromatic Substitution: DFT can be used to calculate the energies of the sigma-complex (Wheland intermediate) intermediates formed upon electrophilic attack at each possible position (C3, C4, C6) on a derived compound. The calculated stability of these intermediates would predict the most likely regiochemical outcome, corroborating the analysis based on classical directing group effects. lumenlearning.com

By calculating the activation barriers for these competing pathways, DFT provides a quantitative framework for understanding and predicting the chemical behavior of this bifunctional molecule.

Reaction Coordinate Analysis and Energy Landscape Mapping

A comprehensive understanding of the reactivity of 2-bromo-5-(trifluoromethyl)benzyl bromide necessitates a detailed examination of its reaction coordinate diagrams and energy landscapes. These computational tools provide critical insights into the mechanistic pathways of its reactions, detailing the energy changes that occur as the molecule transitions from reactants to products. By mapping these energetic pathways, researchers can identify transition states, intermediates, and the activation energies required for chemical transformations.

The reactivity of 2-bromo-5-(trifluoromethyl)benzyl bromide is significantly influenced by the electronic properties of its substituents: the bromo and trifluoromethyl groups. The trifluoromethyl group is a strong electron-withdrawing group, which can destabilize a developing positive charge on the benzylic carbon, making an S_N1-type reaction less favorable. Conversely, the bromine atom, while also electron-withdrawing, is a good leaving group. These competing electronic effects play a crucial role in shaping the energy landscape of nucleophilic substitution reactions involving this compound.

Computational studies, often employing density functional theory (DFT), are instrumental in elucidating these energy landscapes. researchgate.net Such analyses for substituted benzyl bromides typically investigate the energy profiles of both S_N1 and S_N2 reaction mechanisms. For an S_N2 reaction, the reaction coordinate would depict a single energy barrier corresponding to the transition state where the nucleophile attacks the benzylic carbon and the bromide ion departs simultaneously. In contrast, an S_N1 pathway would show a more complex energy landscape with at least two peaks, corresponding to the formation of a carbocation intermediate and its subsequent reaction with the nucleophile.

Detailed research findings from computational studies on similar benzyl bromide systems indicate that the substituents on the aromatic ring have a profound impact on the activation energy barriers. For instance, electron-withdrawing groups generally increase the activation energy for S_N1 reactions due to the destabilization of the carbocation intermediate. This suggests that for 2-bromo-5-(trifluoromethyl)benzyl bromide, the S_N2 pathway is likely to be more energetically favorable under most conditions.

The energy landscape for a hypothetical S_N2 reaction of 2-bromo-5-(trifluoromethyl)benzyl bromide with a nucleophile (Nu⁻) can be visualized as a curve plotting the potential energy against the reaction coordinate. The reaction coordinate represents the progress of the reaction, encompassing the breaking of the C-Br bond and the formation of the C-Nu bond. The peak of this curve represents the transition state, and the height of this peak from the reactant energy level is the activation energy (ΔG‡).

To illustrate the type of data generated from such an analysis, a hypothetical data table for a nucleophilic substitution reaction is presented below. It is important to note that these values are illustrative and intended to demonstrate the concepts of reaction coordinate analysis.

| Species | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) |

| Reactants (2-bromo-5-(trifluoromethyl)benzyl bromide + Nu⁻) | 0 | 0 |

| Transition State | +20.5 | +22.0 |

| Products | -15.0 | -13.5 |

Further detailed mapping of the energy landscape could involve exploring the effects of different solvents, which can significantly alter the energies of the species involved, particularly charged intermediates or transition states. A polar solvent, for example, might stabilize the departing bromide ion and the nucleophile, thereby lowering the activation energy.

Advanced Research Avenues and Future Directions for 2 Bromo 5 Trifluoromethyl Benzyl Bromide

Development of Asymmetric Synthesis Methodologies

The synthesis of chiral molecules is a cornerstone of modern pharmaceutical and agrochemical development. For derivatives of 2-Bromo-5-(trifluoromethyl)benzyl bromide, the introduction of chirality can lead to compounds with enhanced biological activity and specificity. Future research will likely focus on the development of robust asymmetric synthesis methodologies to access enantiomerically enriched products.

Key research avenues may include:

Chiral Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to control the stereochemical outcome of reactions involving the benzylic position. For instance, asymmetric cross-coupling reactions could provide access to chiral 1,1-diaryl alkanes. nih.gov

Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes such as hydrolases or oxidoreductases could be engineered to perform stereoselective transformations on substrates derived from 2-Bromo-5-(trifluoromethyl)benzyl bromide.

Chiral Auxiliaries: The temporary attachment of a chiral auxiliary to a precursor molecule can direct the stereoselective formation of a new chiral center. Subsequent removal of the auxiliary would yield the desired enantiomerically pure compound.

A potential asymmetric reaction could involve the palladium-catalyzed cascade carbonylation/annulation of benzyl (B1604629) bromides with carbon monoxide and vinyl benzoxazinanones, employing a chiral Lewis base for stereocontrol. organic-chemistry.org

Table 1: Potential Asymmetric Synthesis Strategies

| Methodology | Catalyst/Reagent Type | Potential Chiral Products |

| Asymmetric Cross-Coupling | Chiral Nickel/Photoredox dual catalysis | Chiral 1,1-diaryl alkanes |

| Cascade Carbonylation/Annulation | Palladium/Chiral Lewis-Base Relay Catalysis | Chiral quinolinones |

| Direct Alkylation | Chiral N-tert-Butylsulfinyl-isoindolinones | 3-Substituted isoindolinones |

Integration into Continuous Flow Chemistry Systems for Enhanced Synthetic Efficiency

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering advantages in terms of safety, scalability, and efficiency over traditional batch processes. The integration of the synthesis and subsequent transformations of 2-Bromo-5-(trifluoromethyl)benzyl bromide into continuous flow systems is a promising area for future research.

Benzylic brominations can be effectively carried out using continuous photo flow reactions, which improves safety and reduces the use of harmful solvents. digitellinc.com This approach could be adapted for the large-scale production of 2-Bromo-5-(trifluoromethyl)benzyl bromide.

Key advantages of continuous flow systems include:

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, minimizing the risks associated with highly reactive intermediates or exothermic reactions.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing.

Increased Productivity: Continuous processing can lead to higher throughput and reduced downtime compared to batch production.

Facilitated Automation and Optimization: Flow systems are amenable to automation, allowing for rapid screening of reaction conditions and process optimization.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Benzylic Bromination

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risk with large volumes | Inherently safer with small reaction volumes |

| Scalability | Challenging, often requires re-optimization | Scalable by numbering-up or longer run times |

| Process Control | Less precise | Precise control over temperature, pressure, and residence time |

| Efficiency | Can be lower due to mass transfer limitations | Higher efficiency due to enhanced heat and mass transfer |

Exploration of Sustainable and Environmentally Benign Synthetic Pathways

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. Future research on 2-Bromo-5-(trifluoromethyl)benzyl bromide will undoubtedly focus on creating more sustainable and environmentally friendly synthetic routes.

Key areas of exploration include:

Greener Brominating Agents: Replacing traditional brominating agents like elemental bromine with safer and more atom-economical alternatives, such as N-bromosuccinimide (NBS) in conjunction with photochemical activation. researchgate.net

Benign Solvents: The substitution of hazardous chlorinated solvents with more environmentally friendly options like acetonitrile or even water. researchgate.netacs.org

Catalytic Approaches: The use of catalytic systems to minimize waste and improve reaction efficiency. This includes the development of recyclable catalysts.

Energy Efficiency: Employing energy-efficient activation methods, such as photochemistry with visible light, to drive reactions. acs.org

One green approach for benzylic bromination involves the use of visible light to initiate the radical reaction, avoiding the need for chemical initiators and allowing the use of greener solvents. acs.org

Investigation of Novel Catalytic Systems for Transformations Involving 2-Bromo-5-(trifluoromethyl)benzyl bromide

The development of novel catalytic systems will be crucial for expanding the synthetic utility of 2-Bromo-5-(trifluoromethyl)benzyl bromide. Research in this area will likely focus on catalysts that can selectively functionalize the C-Br bond or activate the benzylic C-H bond of its precursor.

Potential research directions include:

Metallaphotoredox Catalysis: The combination of photoredox catalysis with transition metal catalysis has enabled a wide range of challenging transformations, including benzylic C-H functionalization. semanticscholar.org

Bimetallic Catalysis: The use of bimetallic catalysts can lead to synergistic effects and unique reactivity not achievable with single metal systems, potentially allowing for selective transformations at different positions of the molecule. nih.gov

Copper-Catalyzed Trifluoromethylation: Further investigation into copper-catalyzed reactions could lead to novel methods for introducing the trifluoromethyl group into aromatic systems. nih.gov

Table 3: Emerging Catalytic Systems for Benzyl Bromide Transformations

| Catalytic System | Transformation Type | Potential Products |

| Photoredox/Nickel Dual Catalysis | Enantioselective Benzylic C-H Arylation | Chiral 1,1-Diaryl Alkanes |

| Bimetallic Catalysts (e.g., Pd with an auxiliary metal) | Site-Selective C-H Functionalization | Regiochemically diverse arylated products |

| Palladium/Chiral Lewis Base Relay Catalysis | Asymmetric Cascade Carbonylation/Annulation | Chiral Dihydroquinolinones |

Research into Environmental Fate and Degradation Pathways

Understanding the environmental fate and degradation of 2-Bromo-5-(trifluoromethyl)benzyl bromide and its derivatives is essential for assessing their potential environmental impact. Future research in this area will be critical for ensuring the responsible use of this compound.

The presence of a trifluoromethyl group and a bromine atom suggests that 2-Bromo-5-(trifluoromethyl)benzyl bromide may be susceptible to photolytic degradation in the environment. The absorption of UV light can lead to the cleavage of the C-Br bond, initiating a series of radical reactions.

Research in this area should focus on:

Identifying Photodegradation Products: Characterizing the intermediates and final products formed upon photolysis in various environmental matrices (e.g., water, soil).

Determining Quantum Yields: Quantifying the efficiency of the photodegradation process to predict its environmental persistence.

Investigating the Role of Photosensitizers: Assessing how naturally occurring substances, such as dissolved organic matter, might influence the rate of photodegradation. publish.csiro.au

Studies on related trifluoromethyl-substituted aromatic compounds have shown that photodegradation can lead to the formation of trifluoroacetic acid (TFA). acs.org The photolytic behavior of 2-Bromo-5-(trifluoromethyl)benzyl bromide should be investigated to determine if similar degradation pathways exist.

The ability of microorganisms to degrade halogenated organic compounds is a key factor in their environmental persistence. nih.govnih.gov Research into the biodegradation of 2-Bromo-5-(trifluoromethyl)benzyl bromide is necessary to understand its potential for natural attenuation in contaminated environments.

Key research questions include:

Identifying Microorganisms Capable of Degradation: Isolating and characterizing bacteria or fungi that can utilize this compound as a carbon source or transform it through co-metabolism.

Elucidating Degradation Pathways: Determining the enzymatic reactions and metabolic pathways involved in the breakdown of the molecule. This would include identifying key metabolites.

Assessing the Impact of Environmental Factors: Investigating how factors such as oxygen availability (aerobic vs. anaerobic conditions), pH, and temperature affect the rate and extent of biodegradation.

The biodegradation of halogenated aromatic compounds often involves initial dehalogenation steps followed by ring cleavage. oup.com The presence of the trifluoromethyl group may influence the biodegradability of the aromatic ring.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-bromo-5-(trifluoromethyl)benzyl bromide, and what critical steps ensure high yield?

- Methodological Answer : A typical synthesis involves bromination of a trifluoromethyl-substituted toluene derivative using reagents like N-bromosuccinimide (NBS) under radical initiation or via electrophilic aromatic substitution. For example, in structurally similar compounds (e.g., 3-(trifluoromethyl)benzyl bromide), bromination is achieved by treating precursors with N,N’-dibromo-5,5-dimethylhydantoin in acidic media . Key steps include maintaining anhydrous conditions and precise temperature control (0–5°C) to minimize side reactions. Post-reaction, purification via column chromatography (e.g., hexane/ethyl acetate, 4:1 v/v) or recrystallization in methyl tert-butyl ether yields >90% purity .

Q. How should researchers purify and characterize this compound to confirm structural integrity?

- Methodological Answer :

- Purification : Use flash chromatography with a silica gel column and a gradient of hexane/ethyl acetate (8:2 to 7:3). For recrystallization, methyl tert-butyl ether is optimal due to its low polarity and high volatility .

- Characterization :

- NMR : H NMR (CDCl₃) should show a singlet for the benzyl bromide CH₂ group (~δ 4.5 ppm) and splitting patterns for aromatic protons adjacent to the trifluoromethyl and bromine groups.

- Mass Spectrometry : Exact mass (m/z) should match the molecular ion [M+H]⁺ at 271.96 (C₈H₅BrF₃⁺) .

- Elemental Analysis : Confirm Br and F content within ±0.3% of theoretical values.

Q. What storage conditions are recommended to maintain the compound’s stability?

- Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis of the benzyl bromide group. Long-term stability (>6 months) is achieved in anhydrous solvents like dichloromethane or dimethyl sulfoxide (DMSO) at –20°C .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reaction kinetics in nucleophilic substitution (Sₙ2) reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group increases the electrophilicity of the benzyl carbon, accelerating Sₙ2 reactions with nucleophiles (e.g., amines, thiols). Kinetic studies using pseudo-first-order conditions (excess nucleophile) show a rate enhancement of 3–5× compared to non-fluorinated analogs. Computational DFT studies (e.g., Gaussian 16) reveal a lowered LUMO energy (–2.1 eV) at the benzyl carbon, corroborating experimental data .

Q. How can computational docking studies predict the compound’s interactions with microbial targets (e.g., Candida albicans)?

- Methodological Answer :

- Target Selection : Use homology models of fungal leucyl-tRNA synthetase (LeuRS) from structural databases (PDB: 4WHE).

- Docking Protocol : Perform rigid-flexible docking (AutoDock Vina) with a grid centered on the active site. The trifluoromethyl group enhances binding via hydrophobic interactions with Leu421 and Phe329 residues.

- Validation : Compare predicted binding affinities (ΔG ≈ –8.2 kcal/mol) with experimental MIC values (e.g., 32 µg/mL against C. albicans) .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected F NMR signals)?

- Methodological Answer :

- Impurity Analysis : Check for residual solvents (e.g., DMSO-d₆) using C NMR or GC-MS.

- Isotopic Peaks : Bromine (⁷⁹Br/⁸¹Br) causes split peaks in MS; use high-resolution instruments to differentiate.

- Dynamic Effects : Variable-temperature F NMR (25–60°C) can reveal conformational exchange broadening.

Q. What experimental designs are optimal for evaluating antimicrobial activity?

- Methodological Answer :

- MIC Assays : Use broth microdilution (CLSI M27-A3) with serial dilutions (0.5–128 µg/mL) in RPMI-1640. Include positive controls (fluconazole) and measure OD₆₀₀ after 48 hrs.

- Time-Kill Studies : Expose C. albicans (10⁶ CFU/mL) to 4× MIC and plate aliquots on Sabouraud dextrose agar at 0, 6, 12, and 24 hrs. Synergy with azoles can be tested using checkerboard assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.